2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a benzylphenoxy group . The exact structure can be found in chemical databases .Chemical Reactions Analysis
The specific chemical reactions involving 2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride are not detailed in the available resources. As a synthetic compound, it may be involved in various chemical reactions depending on the context.Scientific Research Applications
Synthesis and Chemical Structure
- A study outlined the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, showcasing reactions involving piperidine and confirming their structures through IR, 1H- and 13C-NMR data, and elemental analysis (Bekircan & Bektaş, 2008).
- Research into the molecular and crystal structures of various hydroxy derivatives of hydropyridine, including those involving piperidine derivatives, was conducted to understand their conformation and molecular packing influenced by hydrogen bonds (Kuleshova & Khrustalev, 2000).
Biological Activities and Applications
- The synthesis and biological characterization of optically active molecules based on a piperidin-3-ol template were explored for their potential in treating neurological disorders due to their affinity for dopamine, serotonin, and norepinephrine transporters (Kharkar et al., 2009).
- A study on the synthesis of new 3-pyridinecarboxylates discussed their potential vasodilation properties, highlighting the chemical versatility and potential therapeutic applications of piperidine derivatives (Girgis et al., 2008).
- The evaluation of 2-(piperidine-1-yl)-ethyl (PIP) as a protecting group for phenols addressed its stability and orthogonality with common protecting groups, indicating its utility in synthetic chemistry for developing pharmaceuticals (Norén, 2021).
Antimicrobial and Anticancer Properties
- A synthesis and characterization study aimed at antimicrobial applications synthesized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, showing moderate antimicrobial activities against various pathogens (Ovonramwen, Owolabi, & Oviawe, 2019).
- The synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated their potential as anticancer agents, demonstrating the relevance of piperidine derivatives in developing new therapeutic agents (Rehman et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-[2-(4-benzylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-2-6-17(7-3-1)16-18-9-11-20(12-10-18)22-15-13-19-8-4-5-14-21-19;/h1-3,6-7,9-12,19,21H,4-5,8,13-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBPPGWAXQESSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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